molecular formula C12H15F2N3O2S B6108553 2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

Cat. No.: B6108553
M. Wt: 303.33 g/mol
InChI Key: JZKIFFMVIFWPAI-UHFFFAOYSA-N
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Description

2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is a synthetic organic compound characterized by the presence of difluorophenoxy and hydrazinecarbothioamide functional groups

Preparation Methods

The synthesis of 2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-difluorophenol, which is then reacted with propanoyl chloride to form 2-(2,4-difluorophenoxy)propanoyl chloride . This intermediate is subsequently reacted with N-ethylhydrazinecarbothioamide under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2,4-difluorophenoxy)propanoylamino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O2S/c1-3-15-12(20)17-16-11(18)7(2)19-10-5-4-8(13)6-9(10)14/h4-7H,3H2,1-2H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKIFFMVIFWPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C(C)OC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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